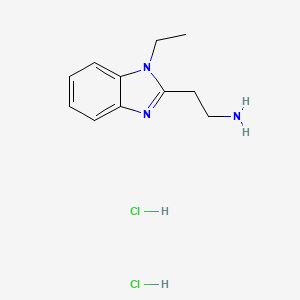

2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Beschreibung

Historical Context of Benzimidazole Research

The discovery and development of benzimidazole chemistry represents a pivotal advancement in heterocyclic organic chemistry, with origins tracing back to the mid-20th century. Benzimidazole was first discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform for drug development. The compound emerged from investigations into the degradation products of vitamin B12, specifically when researchers found that 5,6-dimethylbenzimidazole was a breakdown product of this essential vitamin.

The initial biological significance of benzimidazole was recognized in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could potentially evoke similar biological responses. This early speculation proved remarkably prescient, as subsequent research revealed the extensive therapeutic potential of benzimidazole derivatives. The foundational work by Brink and colleagues, who demonstrated that certain benzimidazole derivatives exhibited vitamin B12-like activity, catalyzed intense research interest in this heterocyclic system.

The systematic exploration of benzimidazole chemistry gained significant momentum in the 1950s and 1960s. In 1950, Goodman and Nancy Hart published pioneering research on the antibacterial properties of benzimidazole compounds, establishing the first documented therapeutic applications of this chemical class. The discovery expanded rapidly through the following decades, with CIBA pharmaceutical company (now Novartis) identifying benzimidazole derivative opioid agonist etonitazene in 1950, and Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors in 1960.

A significant milestone occurred in 1965 when Burton and colleagues demonstrated that 2-trifluoro benzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria, while also serving as inhibitors of photosynthesis with appreciable herbicidal activity. This research expanded the understanding of benzimidazole applications beyond traditional pharmaceutical uses into agricultural and biochemical applications.

The pharmaceutical industry achieved major breakthroughs with the development of specific benzimidazole-based medications. Mebendazole was discovered by Janssen pharmaceutical in Belgium in 1971, followed by the invention of Albendazole by Robert J. Gyurik and Vassilios J. in 1975. These developments established benzimidazoles as a cornerstone in antihelmintic therapy and demonstrated the broad therapeutic potential of this chemical class.

Classification and Nomenclature Systems

The systematic classification and nomenclature of benzimidazole compounds follows established International Union of Pure and Applied Chemistry (IUPAC) conventions, with benzimidazole designated as 1H-benzimidazole or 1H-1,3-benzodiazole. The compound is alternatively known as 1,3-benzodiazole, reflecting its structural composition as a fused aromatic system consisting of a benzene ring linked to an imidazole ring.

Benzimidazole belongs to the broader classification of heterocyclic aromatic organic compounds, specifically categorized as a bicyclic compound formed through the fusion of benzene and imidazole rings. According to the ClassyFire chemical taxonomy system, benzimidazoles are classified within the kingdom of organic compounds, under the super class of organoheterocyclic compounds, and specifically within the class of benzimidazoles.

The structural nomenclature of benzimidazole derivatives follows systematic naming conventions that specify the position and nature of substituents. For 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, the naming convention reflects several key structural features: the ethyl group attached to the nitrogen at position 1 of the benzimidazole ring, the ethylamine substituent at position 2, and the dihydrochloride salt form of the compound.

Alternative nomenclature systems for benzimidazole include multiple synonymous designations such as benzoimidazole, o-benzimidazole, 3-azaindole, benziminazole, benzoglyoxaline, azindole, and 1,3-diazaindene. These various naming conventions reflect the historical development of benzimidazole chemistry and the different approaches used by various research groups and chemical databases.

The Chemical Abstracts Service (CAS) registry system provides unique numerical identifiers for benzimidazole compounds, with the parent compound benzimidazole assigned CAS number 51-17-2. The compound 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, also known as [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride, represents a specific derivative within this classification system.

Database identification systems provide additional classification mechanisms, including PubChem compound identifiers, DrugBank identifiers, and ChEBI (Chemical Entities of Biological Interest) numbers. These systems facilitate cross-referencing and standardization across different chemical databases and research platforms.

Significance in Heterocyclic Chemistry

Benzimidazole compounds occupy a position of fundamental importance within heterocyclic chemistry due to their unique structural characteristics and extensive range of chemical reactivity patterns. The benzimidazole nucleus combines the aromatic stability of benzene with the nucleophilic and electrophilic properties of imidazole, creating a versatile platform for chemical modification and functionalization.

The aromatic character of benzimidazole stems from its participation in a delocalized pi-electron system encompassing both the benzene and imidazole components. This electronic structure contributes to the chemical stability of the benzimidazole core while simultaneously providing multiple sites for electrophilic and nucleophilic attack. The imidazole portion of the molecule exhibits both acidic and basic properties, allowing benzimidazole to function as an amphoteric compound capable of protonation and deprotonation reactions.

Benzimidazole demonstrates characteristic basic behavior through protonation at the nitrogen atoms, forming benzimidazolium salts under acidic conditions. Conversely, the compound can undergo deprotonation with strong bases such as lithium hydride, generating benzimidazolide anions suitable for nucleophilic substitution reactions. This dual reactivity enables benzimidazole derivatives to participate in a wide range of synthetic transformations.

The structural similarity between benzimidazole and naturally occurring purines has contributed significantly to the biological relevance of benzimidazole derivatives. This purine-mimetic character allows benzimidazole compounds to interact with biological systems in ways analogous to endogenous purine nucleotides, contributing to their extensive pharmacological activities.

The coordination chemistry of benzimidazole compounds represents another area of significant importance in heterocyclic chemistry. The nitrogen atoms in the imidazole ring serve as effective ligands for metal coordination, with the most prominent example being N-ribosyl-dimethylbenzimidazole found in vitamin B12. This coordination behavior has implications for both biological function and synthetic applications in organometallic chemistry.

Alkylation reactions of benzimidazole provide access to N-substituted derivatives, including N,N'-dialkylbenzimidazolium salts that serve as precursors to N-heterocyclic carbenes. These carbene precursors have found extensive applications in homogeneous catalysis, demonstrating the continued relevance of benzimidazole chemistry in contemporary synthetic methodology.

The synthetic accessibility of benzimidazole derivatives through condensation reactions between o-phenylenediamine and various carbonyl compounds has contributed to the widespread use of this heterocyclic system in medicinal chemistry. The ease of preparation combined with the structural diversity achievable through substituent modification has established benzimidazole as a privileged scaffold in drug discovery efforts.

Position of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride in Chemical Taxonomy

The compound 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride occupies a specific position within the hierarchical classification system of benzimidazole derivatives, representing a substituted benzimidazole with distinctive structural features that define its chemical and biological properties. According to established chemical taxonomy systems, this compound belongs to the class of benzimidazoles, specifically categorized as a 2-substituted benzimidazole derivative.

Within the ClassyFire chemical classification system, this compound falls under the kingdom of organic compounds, the superclass of organoheterocyclic compounds, and the direct parent class of benzimidazoles. The compound's classification extends to the subclass of substituted benzimidazoles, reflecting the presence of both N-ethyl and 2-ethylamine substituents that distinguish it from the parent benzimidazole structure.

The molecular formula of this compound is C11H15N3 in its free base form, with the dihydrochloride salt having a different composition due to the presence of two hydrochloride groups. This salt formation represents a common pharmaceutical modification designed to enhance solubility and stability characteristics compared to the free base form.

| Classification Level | Category | Description |

|---|---|---|

| Kingdom | Organic compounds | Carbon-based molecular structures |

| Superclass | Organoheterocyclic compounds | Organic compounds containing heterocyclic rings |

| Class | Benzimidazoles | Fused benzene-imidazole ring systems |

| Subclass | N-substituted benzimidazoles | Benzimidazoles with nitrogen substitution |

| Direct parent | 2-substituted benzimidazoles | Benzimidazoles with carbon-2 substitution |

The structural features that define the taxonomic position of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride include the ethyl substituent at the nitrogen-1 position of the benzimidazole ring and the ethylamine group attached at the carbon-2 position. These substitution patterns place the compound within the category of 1,2-disubstituted benzimidazoles, a subgroup characterized by simultaneous modification at both the nitrogen and carbon-2 positions.

The compound's classification as a heterocyclic organic compound reflects its fundamental structural composition, featuring the characteristic benzimidazole core with its fused aromatic ring system. The presence of three nitrogen atoms in the molecular structure further categorizes it within nitrogen-containing heterocycles, specifically as a polynitrogen heterocycle due to the multiple nitrogen functionalities.

Database classification systems provide additional taxonomic context for this compound. In the PubChem database, similar benzimidazole derivatives are catalogued under compound identification numbers that facilitate cross-referencing and comparative analysis. The DrugBank classification system recognizes benzimidazole derivatives as members of the broader category of heterocyclic compounds with potential pharmaceutical applications.

The chemical taxonomy of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride also encompasses its functional group classification, which includes primary amine functionality from the ethylamine substituent and the characteristic imidazole nitrogen heterocycles. This functional group profile contributes to the compound's chemical reactivity patterns and potential for hydrogen bonding interactions.

| Structural Feature | Classification Impact | Chemical Significance |

|---|---|---|

| Benzimidazole core | Primary heterocyclic classification | Aromatic stability and biological activity |

| N-1 ethyl substituent | N-substituted benzimidazole category | Modified basicity and lipophilicity |

| C-2 ethylamine group | 2-substituted benzimidazole category | Primary amine reactivity and hydrogen bonding |

| Dihydrochloride salt | Pharmaceutical salt classification | Enhanced solubility and crystalline stability |

The taxonomic position of this compound within benzimidazole chemistry reflects its development as a member of the broader family of bioactive benzimidazole derivatives. The specific substitution pattern distinguishes it from other benzimidazole compounds while maintaining the core structural features that define the benzimidazole class of heterocyclic compounds.

Eigenschaften

IUPAC Name |

2-(1-ethylbenzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12;;/h3-6H,2,7-8,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHMJZLIYXGJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-90-2 | |

| Record name | 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formation of the Benzimidazole Core

The benzimidazole nucleus is typically synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic or reflux conditions. This step is fundamental to forming the bicyclic benzimidazole structure.

Typical Reaction:

o-Phenylenediamine + aldehyde/carboxylic acid derivative → benzimidazole intermediateConditions:

Acidic medium (e.g., hydrochloric acid), reflux in ethanol or similar solvent.

This approach is supported by general benzimidazole synthesis methods reported in the literature, where o-phenylenediamine is the key starting material for benzimidazole ring construction.

Attachment of the Ethanamine Side Chain at C-2

The ethanamine side chain is introduced at the 2-position of the benzimidazole ring via nucleophilic substitution or reductive amination.

Common Route:

2-chloromethylbenzimidazole or 2-halo-substituted benzimidazole intermediate reacts with 2-aminoethanol or 2-chloroethylamine derivatives.Alternative Route:

Reductive amination of 2-formylbenzimidazole with ethylenediamine or related amines using reducing agents such as sodium borohydride.Conditions:

Basic medium (e.g., potassium carbonate), solvents like ethanol or methanol, reflux or stirring at room temperature.

This step is crucial for linking the ethanamine moiety and is consistent with the alkylation and reductive amination strategies used in the synthesis of benzimidazole-ethanamine derivatives.

Conversion to Dihydrochloride Salt

The free base form of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid.

Reaction:

Free base + 2 equivalents HCl → dihydrochloride saltConditions:

Typically performed in anhydrous solvents or aqueous media, with controlled temperature to ensure complete salt formation.

The dihydrochloride salt form enhances the compound’s stability, solubility, and handling properties, which is standard practice for amine-containing pharmaceuticals and research chemicals.

Industrial Scale Considerations

Industrial synthesis generally follows the same synthetic route but optimizes reaction parameters for scale, yield, and purity.

- Techniques:

- Use of continuous flow reactors for improved heat and mass transfer

- Automated reagent addition and monitoring

- Purification by recrystallization and chromatographic techniques

These methods ensure consistent product quality and scalability, as noted in industrial synthesis reports for benzodiazole derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Intermediates | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1 | Benzimidazole ring formation | o-Phenylenediamine + aldehyde/carboxylic acid | Acidic medium, reflux in ethanol | Benzimidazole intermediate |

| 2 | N-1 Alkylation | Benzimidazole intermediate + ethyl halide | Basic conditions (K2CO3), solvent (DMF/EtOH), heat | 1-ethylbenzimidazole derivative |

| 3 | Ethanamine side chain attachment | 2-halo-benzimidazole + 2-chloroethylamine | Basic medium, reflux or room temp | 2-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-amine |

| 4 | Salt formation | Free base + HCl | Aqueous or anhydrous solvent, controlled temp | Dihydrochloride salt |

| 5 | Industrial scale optimization | As above | Continuous flow, automated systems, purification | High purity, scalable production |

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Wirkmechanismus

The mechanism of action of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Benzimidazole derivatives exhibit significant pharmacological relevance, and subtle structural modifications can profoundly influence their physicochemical and biological properties. Below is a detailed comparison of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride with structurally related compounds:

Table 1: Comparative Analysis of Benzimidazole Derivatives

Key Structural and Functional Insights

N-Substituent Effects: Ethyl vs. Methyl (Target vs. Isopropyl (): The bulkier isopropyl group further elevates lipophilicity, which may improve tissue penetration but limit solubility.

Aromatic Ring Modifications: 6-Fluoro Substituent (): The electron-withdrawing fluoro group stabilizes the aromatic system and may enhance interactions with biological targets (e.g., enzymes or receptors).

Heterocycle Variations :

- Imidazole vs. Benzimidazole () : The benzannulated system in benzimidazoles provides extended conjugation, improving aromatic stability and π-π stacking interactions compared to imidazole derivatives.

Biologische Aktivität

2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a compound belonging to the class of imidazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

The molecular formula for 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is C11H15N3·2HCl. The compound features an ethyl-substituted benzodiazole moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3·2HCl |

| Molecular Weight | 245.17 g/mol |

| SMILES | CCN1C2=CC=CC=C2N=C1CCN |

| InChI | InChI=1S/C11H15N3/c1-2... |

Target Interactions:

Imidazole derivatives typically interact with various biological targets, influencing multiple biochemical pathways. The specific interactions of this compound are not fully elucidated but are expected to involve:

- Enzyme Inhibition: Similar compounds have shown enzyme inhibitory activity against kinases and other targets.

- Receptor Modulation: Potential effects on neurotransmitter receptors and other signaling pathways.

Biochemical Pathways:

The compound may affect pathways related to cell proliferation, apoptosis, and inflammation due to its structural similarities with known bioactive imidazole derivatives.

Pharmacokinetics

Imidazole derivatives are generally characterized by their high solubility in polar solvents, suggesting favorable absorption characteristics. However, specific pharmacokinetic data for this compound is limited.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. While specific studies on this compound are sparse, its structural relatives have demonstrated effectiveness against various bacterial and fungal strains.

Anticancer Activity

Recent studies on related benzodiazole compounds have highlighted their potential as anticancer agents. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation effectively.

Case Study Example:

In a study evaluating the anticancer potential of benzodiazole derivatives, compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF7 breast cancer cells), indicating promising therapeutic potential .

Research Findings

Despite limited specific literature directly addressing 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, insights can be gleaned from studies on related compounds:

| Compound | Activity Type | IC50 Value (nM) |

|---|---|---|

| FGFR1 Inhibitor (related) | Enzymatic Inhibition | 15.0 |

| Benzodiazole Derivative (related) | Antiproliferative | 642.1 |

These findings suggest that further exploration of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride could yield valuable insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride be optimized for high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzodiazole precursors. Key steps include alkylation of the benzodiazole core with ethyl groups, followed by amine functionalization and dihydrochloride salt formation. Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 60–80°C for cyclization) are critical to minimize side reactions. Purification via recrystallization or column chromatography improves yield and purity .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the benzodiazole core, ethyl substituent, and amine proton environments.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHClN, ~276.2 g/mol).

- IR Spectroscopy : Identify N–H stretching (amine) and aromatic C=C vibrations.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction with SHELXL refinement is ideal .

Q. How does the dihydrochloride salt form influence solubility and bioactivity?

- Methodological Answer : The hydrochloride counterions enhance aqueous solubility by increasing polarity, which improves bioavailability in physiological assays. Comparative studies with freebase analogs show that salt forms exhibit higher stability in aqueous buffers (pH 4–7) and improved binding kinetics in receptor assays .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

- Methodological Answer : SHELXL is critical for refining high-resolution X-ray data. Key steps:

Data Integration : Use SHELXC/D for initial phase determination.

Model Building : Assign hydrogen atoms via riding models; refine anisotropic displacement parameters.

Validation : Check for overfitting using R and density maps.

Example: For similar benzodiazole derivatives, SHELXL reduced R1 values to <5% with twinned data .

Q. How do structural modifications (e.g., ethyl vs. phenethyl groups) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on benzodiazole analogs reveal:

Q. How can contradictory data in receptor binding assays be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:

- Standardized Protocols : Use consistent buffer systems (e.g., PBS, pH 7.4).

- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) and cellular cAMP assays.

- Molecular Dynamics : Simulate ligand-receptor interactions to identify binding pose variability.

Example: Discrepancies in serotonin receptor binding were resolved by adjusting Mg ion concentrations .

Data-Driven Research Challenges

Q. What computational tools predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) and QSAR models to assess CYP inhibition. Key parameters:

- Docking Scores : <−7 kcal/mol suggests strong binding.

- Metabolic Sites : Predict oxidation sites via MetaSite software.

Experimental validation via LC-MS/MS confirms predicted metabolites (e.g., hydroxylated derivatives) .

Q. How can high-throughput screening (HTS) pipelines be designed for this compound?

- Methodological Answer :

Library Design : Include analogs with varied substituents (see table in FAQ 5).

Automation : Use liquid handlers for dose-response curves (0.1–100 µM).

Endpoint Assays : Fluorescence-based (e.g., Ca flux for GPCR targets) or luminescence (e.g., luciferase reporters).

Example: A 384-well HTS of benzodiazole analogs identified hits with sub-micromolar activity against kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.